2-甲酰-1-三苯甲基-叠氮环丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Aziridines are synthesized through various methods. One of the common methods involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method allows an efficient and general synthesis of aziridines .Molecular Structure Analysis

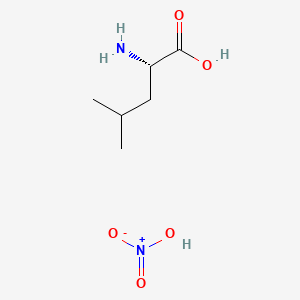

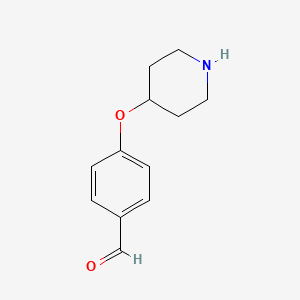

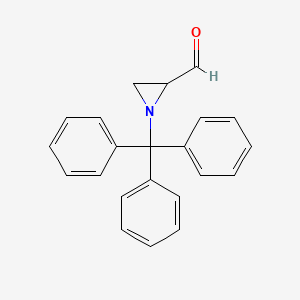

The molecular structure of 2-Formyl-1-trityl-aziridine is represented by the InChI code1S/C22H19NO/c24-17-21-16-23 (21)22 (18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 . The molecular weight of the compound is 313.4 . Chemical Reactions Analysis

Aziridines are versatile building blocks in organic synthesis. They are used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. Aziridines are also used as intermediates in the synthesis of various biologically active molecules .Physical And Chemical Properties Analysis

2-Formyl-1-trityl-aziridine is a solid substance . It has a molecular weight of 313.4 .科学研究应用

Synthetic Utility

Aziridines, including 2-Formyl-1-trityl-aziridine, have been the focus of many researchers due to their potential in synthetic applications . New methodologies for the preparation and transformation of these compounds have been developed over the years . These methodologies have led to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .

Biological Applications

Aziridines have shown promising biological activities . The biological and chemical evolution of aziridine derivatives has seen recent advances, particularly in the variety of methodologies described for the synthesis of aziridines .

Polymerization

Aziridines, including 2-Formyl-1-trityl-aziridine, can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of aziridines can be used in antibacterial and antimicrobial coatings . This makes 2-Formyl-1-trityl-aziridine a valuable compound in the development of these coatings .

CO2 Adsorption

Polymers derived from aziridines can be used in CO2 adsorption . This means that 2-Formyl-1-trityl-aziridine could potentially be used in applications related to carbon capture and storage .

Chelation and Materials Templating

Aziridine-derived polymers have applications in chelation and materials templating . This suggests that 2-Formyl-1-trityl-aziridine could be used in the synthesis of materials with specific properties .

Non-Viral Gene Transfection

Another application of aziridine-derived polymers is in non-viral gene transfection . This indicates that 2-Formyl-1-trityl-aziridine could potentially be used in gene therapy applications .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-tritylaziridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUUDUJOWNVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725582 |

Source

|

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-1-trityl-aziridine | |

CAS RN |

173277-15-1 |

Source

|

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。